![molecular formula C19H23NO5 B15283648 3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B15283648.png)
3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid
Description
3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a benzylamino group attached to the benzoic acid core. Key structural features include:
- 2-Methyl substituent: Enhances steric effects and may influence crystallinity.
- Benzylamino linkage: A tertiary amine bridge connecting the benzoic acid to a substituted benzyl group.
- 3-Ethoxy-4-(2-hydroxyethoxy)benzyl group: Contains ethoxy and hydroxyethoxy substituents on the aromatic ring, which modulate solubility and electronic properties.
This compound’s design integrates hydrophilic (hydroxyethoxy) and lipophilic (ethoxy, methyl) groups, suggesting applications in medicinal chemistry or agrochemical intermediates.
Properties
Molecular Formula |
C19H23NO5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[[3-ethoxy-4-(2-hydroxyethoxy)phenyl]methylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C19H23NO5/c1-3-24-18-11-14(7-8-17(18)25-10-9-21)12-20-16-6-4-5-15(13(16)2)19(22)23/h4-8,11,20-21H,3,9-10,12H2,1-2H3,(H,22,23) |
InChI Key |
HXGWSWDVMCVDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC(=C2C)C(=O)O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Etherification: Introduction of ethoxy and hydroxyethoxy groups to the benzene ring.
Amination: Attachment of the amino group to the benzyl position.
Carboxylation: Introduction of the carboxylic acid group to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s closest structural analogs include:
* Estimated based on ethoxy groups’ electron-donating effects.
† Carbamoylmethoxy groups may increase acidity slightly.
‡ Hydroxyethoxy’s mixed electronic effects (ethoxy: electron-donating; hydroxyl: electron-withdrawing).
Key Observations :
- Melting Points : Triazine-containing analogs (e.g., ) exhibit higher melting points (>200°C) due to rigid cores, whereas the target compound’s flexible hydroxyethoxy group may reduce crystallinity.
- Solubility : The hydroxyethoxy group in the target compound likely enhances water solubility compared to purely ethoxy or methoxy derivatives (e.g., ).
- Acidity : The carboxylic acid pKa is influenced by substituents. Electron-withdrawing groups (e.g., triazine in ) lower pKa, while electron-donating groups (e.g., methoxy in ) raise it. The target compound’s mixed substituents suggest moderate acidity.
Spectral and Analytical Data
- 1H NMR : Expected signals include:
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and NH (~3300 cm⁻¹).
Challenges and Limitations
- Synthetic Complexity : Multi-step synthesis with protection/deprotection steps may reduce yield.
- Stability : The hydroxyethoxy group may pose stability issues under acidic/basic conditions.
- Data Gaps : Lack of direct experimental data (e.g., bioactivity, toxicity) limits conclusive comparisons.
Biological Activity
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes an ethoxy group, a hydroxyethoxy group, and a benzoic acid moiety. The presence of these functional groups is crucial for its biological activity.
Molecular Formula
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 285.32 g/mol
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A comparative study showed that it has a minimum inhibitory concentration (MIC) against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (μg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
Escherichia coli | 31.108 - 62.216 | Bacteriostatic |
Pseudomonas aeruginosa | 62.5 - 125 | Bacteriostatic |
The compound's mechanism of action appears to involve the inhibition of protein synthesis pathways and disruption of nucleic acid synthesis. This dual action makes it particularly effective against biofilm-forming bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and SE (Staphylococcus epidermidis) .
Case Studies
- Study on Biofilm Inhibition : A recent investigation focused on the compound's ability to inhibit biofilm formation in MRSA strains. Results indicated a significant reduction in biofilm biomass, with an effective concentration range of .
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that the compound has low toxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Potential Therapeutic Uses
Given its antimicrobial properties, this compound could be explored for therapeutic applications in treating infections caused by resistant bacterial strains. Its ability to penetrate biofilms makes it a candidate for use in chronic infections where biofilm formation is prevalent.
Future Research Directions
Further research is needed to explore:
- The pharmacokinetics and pharmacodynamics of the compound.
- Its efficacy in vivo using animal models.
- The potential for development into a pharmaceutical product for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.